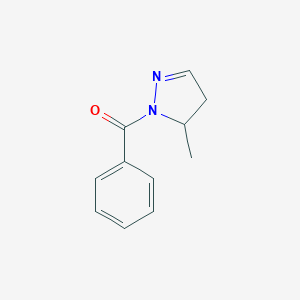![molecular formula C21H23ClN2O2S2 B257871 1-(2-chlorobenzyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 3-phenylpropyl sulfide](/img/structure/B257871.png)
1-(2-chlorobenzyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 3-phenylpropyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorobenzyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 3-phenylpropyl sulfide is a chemical compound that belongs to the family of thieno[3,4-d]imidazole derivatives. It has been studied for its potential as a therapeutic agent in various scientific research studies.
Wirkmechanismus
The mechanism of action of 1-(2-chlorobenzyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 3-phenylpropyl sulfide is not fully understood. However, it is believed to work by inhibiting the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 3-phenylpropyl sulfide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and exhibit anti-microbial activity. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-chlorobenzyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 3-phenylpropyl sulfide in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-chlorobenzyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 3-phenylpropyl sulfide. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study its potential as a drug for the treatment of neurological disorders, such as Alzheimer's disease. Additionally, more research is needed to determine its safety and efficacy in clinical trials.
Synthesemethoden
The synthesis of 1-(2-chlorobenzyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 3-phenylpropyl sulfide involves the reaction between 2-chlorobenzylamine and 3-phenylpropyl isothiocyanate in the presence of a base, such as triethylamine. The reaction is carried out in a solvent, such as dichloromethane, at room temperature. The product is obtained as a yellow solid and is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorobenzyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 3-phenylpropyl sulfide has been studied for its potential as a therapeutic agent in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential as a drug for the treatment of neurological disorders, such as Alzheimer's disease.
Eigenschaften
Produktname |
1-(2-chlorobenzyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 3-phenylpropyl sulfide |
|---|---|
Molekularformel |
C21H23ClN2O2S2 |
Molekulargewicht |
435 g/mol |
IUPAC-Name |
3-[(2-chlorophenyl)methyl]-2-(3-phenylpropylsulfanyl)-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole 5,5-dioxide |
InChI |
InChI=1S/C21H23ClN2O2S2/c22-18-11-5-4-10-17(18)13-24-20-15-28(25,26)14-19(20)23-21(24)27-12-6-9-16-7-2-1-3-8-16/h1-5,7-8,10-11,19-20H,6,9,12-15H2 |
InChI-Schlüssel |
HKLUABPLXJLMBF-UHFFFAOYSA-N |
SMILES |
C1C2C(CS1(=O)=O)N(C(=N2)SCCCC3=CC=CC=C3)CC4=CC=CC=C4Cl |
Kanonische SMILES |
C1C2C(CS1(=O)=O)N(C(=N2)SCCCC3=CC=CC=C3)CC4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline](/img/structure/B257808.png)
![1-[Benzyl(methyl)amino]propan-2-yl 2-fluorobenzoate](/img/structure/B257817.png)
![N-(3-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257837.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide](/img/structure/B257839.png)
![N-allyl-2,5-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B257841.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B257842.png)
![N-(2-fluorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257843.png)
![N-(4-bromophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257844.png)